3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde
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Overview
Description
Aztreonam-d6 is a deuterated form of aztreonam, a monocyclic beta-lactam antibiotic. Aztreonam is primarily used to treat infections caused by gram-negative bacteria such as Pseudomonas aeruginosa. The deuterated form, Aztreonam-d6, is often used as an internal standard in analytical chemistry due to its stability and similar chemical properties to aztreonam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aztreonam-d6 involves the incorporation of deuterium atoms into the aztreonam molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts that facilitate the exchange process .
Industrial Production Methods
Industrial production of Aztreonam-d6 follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Aztreonam-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Aztreonam-d6 can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Aztreonam-d6 into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of Aztreonam-d6 .
Scientific Research Applications
Aztreonam-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for the quantification and analysis of aztreonam and related compounds.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of aztreonam.
Medicine: Utilized in research focused on developing new antibiotics and understanding bacterial resistance mechanisms.
Industry: Applied in quality control and validation processes in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of Aztreonam-d6 is similar to that of aztreonam. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Aztreonam-d6 binds to penicillin-binding protein 3 (PBP3) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Aztreonam-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Aztreonam: The non-deuterated form, used clinically to treat gram-negative bacterial infections.
BAL30072: A siderophore sulfactam with activity against beta-lactamase-producing bacteria.
AIC499: A novel beta-lactam with broad-spectrum activity against multidrug-resistant gram-negative bacteria
Aztreonam-d6 stands out due to its specific use in analytical applications and research, providing valuable insights into the behavior and quantification of aztreonam in various studies.
Properties
CAS No. |
120584-58-9 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H10O2/c10-5-9-7-3-1-2-6(7)4-8(9)11-9/h1,3,5-8H,2,4H2 |
InChI Key |
JCIZAEWFFWCBGL-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1CC3C2(O3)C=O |
Canonical SMILES |
C1C=CC2C1CC3C2(O3)C=O |
Synonyms |
Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalpha)- (9CI) |
Origin of Product |
United States |
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